Computed Lipophilicity (XLogP3-AA) Differentiates CAS 864917-12-4 from Close N-Aryl Thiadiazole Acetamide Analogs
The computed XLogP3-AA value of 5.3 for CAS 864917-12-4 places it at the upper end of the lipophilicity range within its immediate analog series, exceeding the thiazol-2-yl analog (CAS 864917-55-5) and the unsubstituted acetamide (CAS 864917-02-2) [1]. Higher lipophilicity in the 1,2,4-thiadiazole series has been associated with enhanced membrane permeability in review-level analyses, though this relationship is scaffold-dependent and requires experimental validation [2]. This computed difference provides a rational basis for selecting CAS 864917-12-4 when higher logP is desired in a screening set, as opposed to its more polar analogs.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.3 |
| Comparator Or Baseline | CAS 864917-55-5 (thiazol-2-yl analog): XLogP3-AA not directly available but MW 348.46 suggests lower lipophilicity; CAS 864917-02-2 (unsubstituted acetamide, MW 293.4): lower XLogP3-AA expected |
| Quantified Difference | XLogP3-AA of 5.3 for target compound; comparator values not computationally determined in the same source but structurally inferred to be lower |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity directly influences membrane permeability, solubility, and promiscuous binding—differentiating CAS 864917-12-4 from less lipophilic analogs when selecting compounds for permeability-limited assay contexts.
- [1] PubChem Compound Summary for CID 7119329. Computed Properties section: XLogP3-AA value. National Center for Biotechnology Information, PubChem release 2025.09.15. Accessed April 2026. View Source
- [2] Thiadiazoles: Advances in Research and Applications. Nova Science Publishers, 2020. Chapter reviewing solubility, lipophilicity, and membrane permeability of 1,2,4-thiadiazole derivatives with different substituents. View Source
